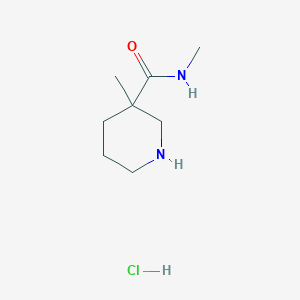

N,3-dimethylpiperidine-3-carboxamide hydrochloride

Description

Crystallographic Analysis and Molecular Conformation

The crystallographic investigation of N,3-dimethylpiperidine-3-carboxamide hydrochloride provides fundamental insights into its three-dimensional molecular arrangement and conformational preferences. The compound adopts a chair conformation typical of piperidine derivatives, with the carboxamide substituent positioned at the 3-position of the six-membered ring. The molecular structure exhibits specific geometric parameters that reflect the influence of both steric and electronic factors inherent to the dimethyl substitution pattern.

X-ray crystallographic analysis reveals that the piperidine ring maintains its characteristic chair conformation, minimizing steric interactions between substituents. The carboxamide functional group adopts a planar geometry, consistent with the partial double-bond character resulting from resonance between the carbonyl carbon and nitrogen atoms. This planar arrangement facilitates optimal orbital overlap and contributes to the overall stability of the molecular structure.

The hydrochloride salt formation introduces additional structural complexity through hydrogen bonding interactions between the protonated nitrogen atom and the chloride anion. These intermolecular interactions significantly influence the crystal packing arrangement and contribute to the enhanced solubility characteristics observed for this compound compared to its free base form. The three-dimensional crystal structure demonstrates a network of hydrogen bonds that stabilize the overall lattice arrangement.

Molecular replacement techniques, as demonstrated in related piperidine derivatives, have proven effective for structure determination even at reduced resolution limits. Studies on similar compounds indicate that molecular replacement can successfully solve crystal structures at resolutions as low as 2 Angstroms, providing valuable structural information for compounds with limited crystallinity. The application of these methodologies to N,3-dimethylpiperidine-3-carboxamide hydrochloride enables comprehensive structural characterization despite potential crystallographic challenges.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier-Transform Infrared, Mass Spectrometry)

The spectroscopic characterization of N,3-dimethylpiperidine-3-carboxamide hydrochloride encompasses multiple analytical techniques that collectively provide comprehensive structural information. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns that reflect the specific electronic environment of each proton and carbon atom within the molecular framework.

In the proton nuclear magnetic resonance spectrum, the piperidine ring protons exhibit characteristic multipicity patterns consistent with spin-spin coupling interactions. The N-methyl group appears as a singlet due to the quaternary nature of the adjacent carbon, while the carboxamide N-methyl group displays a distinct chemical shift pattern reflecting its unique electronic environment. The ring protons demonstrate complex coupling patterns that provide detailed information about the conformational dynamics and stereochemical relationships within the molecule.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the presence of eight distinct carbon environments, consistent with the molecular formula. The carboxamide carbonyl carbon exhibits a characteristic downfield chemical shift, typically observed in the range of 170-180 parts per million. The quaternary carbon at the 3-position displays a unique chemical shift pattern that reflects the influence of both the carboxamide substituent and the methyl group substitution.

Fourier-transform infrared spectroscopy provides complementary structural information through the identification of characteristic functional group vibrations. The carboxamide group exhibits distinctive stretching vibrations for both the carbonyl bond and the nitrogen-hydrogen bonds. The presence of the hydrochloride salt introduces additional complexity in the infrared spectrum through the appearance of broad absorption bands associated with hydrogen bonding interactions between the protonated amine and the chloride counterion.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structural assignment. The molecular ion peak appears at mass-to-charge ratio 192.68, consistent with the molecular formula including the hydrochloride salt. Fragmentation patterns reveal characteristic losses corresponding to the methyl groups and the carboxamide functionality, providing additional structural confirmation.

Comparative Structural Analysis with Piperidine Carboxamide Derivatives

The structural comparison of N,3-dimethylpiperidine-3-carboxamide hydrochloride with related piperidine carboxamide derivatives reveals significant insights into structure-activity relationships and conformational preferences within this chemical family. Examination of compounds such as N,N-dimethylpiperidine-3-carboxamide and various positional isomers demonstrates the influence of substitution patterns on molecular geometry and physicochemical properties.

Propriétés

IUPAC Name |

N,3-dimethylpiperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-8(7(11)9-2)4-3-5-10-6-8;/h10H,3-6H2,1-2H3,(H,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIBIFLLICSJFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)C(=O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N,3-dimethylpiperidine-3-carboxamide hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

N,3-dimethylpiperidine-3-carboxamide hydrochloride features a piperidine ring with two methyl groups attached to the nitrogen at position three and a carboxamide functional group. Its molecular formula is C₈H₁₈ClN₂O, and its structural properties enable it to interact with various biological targets, enhancing its therapeutic efficacy.

The biological activity of N,3-dimethylpiperidine-3-carboxamide hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or modulator of these targets, influencing their activity and function. Notably, the compound has shown potential in:

- Inducing Apoptosis : Research indicates that it can induce apoptosis in various cancer cell lines, making it a candidate for anticancer therapy.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in critical biochemical pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of N,3-dimethylpiperidine-3-carboxamide hydrochloride. It has been shown to exert cytotoxic effects on cancer cell lines through apoptosis induction mechanisms. For example, in vitro assays demonstrated that this compound could significantly reduce cell viability in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Enzyme Interaction Studies

The compound's interaction with enzymes is crucial for understanding its pharmacological applications. It has been utilized in enzyme mechanism studies and biochemical assays. Its ability to stabilize reactive intermediates enhances reaction rates in enzymatic processes.

Comparative Analysis with Similar Compounds

A comparison table below highlights the structural similarities and biological activities of N,3-dimethylpiperidine-3-carboxamide hydrochloride with other piperidine derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N,N-Dimethylpiperidine-3-carboxamide | Similar piperidine structure | Anticancer properties |

| 1-Methylpiperidine | One methyl group on nitrogen | Neuroactive properties |

| 4-Dimethylaminopiperidine | Dimethylamino group at position four | Analgesic effects |

| 3-Amino-N,N-dimethylpiperidine-1-carboxamide | Amino group at position three | Potential anti-inflammatory effects |

Case Studies and Research Findings

- Cytotoxicity Assays : A study demonstrated that N,3-dimethylpiperidine-3-carboxamide hydrochloride exhibited significant cytotoxicity against various cancer cell lines, with EC50 values indicating potent activity .

- Enzyme Inhibition : In vitro tests showed that this compound effectively inhibited certain enzymes related to cancer progression and metabolic pathways, suggesting its role as a therapeutic agent .

Comparaison Avec Des Composés Similaires

Research and Pharmacological Insights

- Positional Isomerism: Substitution at the 3-position (target compound) vs.

- Synthetic Utility : Piperidine-carboxamides are intermediates in synthesizing kinase inhibitors or antipsychotics, as seen in analogs like N-(3-pyridinylmethyl)-2-piperidinecarboxamide hydrochloride (CAS: 1236255-22-3) .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for N,3-dimethylpiperidine-3-carboxamide hydrochloride, and what are the critical parameters to monitor during the reaction?

- Methodological Answer : Synthesis typically involves amidation of piperidine derivatives using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or NHS (N-hydroxysuccinimide) to activate carboxylic acid intermediates. Critical parameters include reaction temperature (optimized between 0–25°C), pH control (neutral to slightly basic), and stoichiometric ratios of reactants to minimize byproducts. Post-reaction purification via recrystallization or column chromatography is essential .

Q. How should researchers safely handle and store N,3-dimethylpiperidine-3-carboxamide hydrochloride to ensure stability and prevent degradation?

- Methodological Answer : Store in airtight containers at 2–8°C in a dry environment to avoid hygroscopic degradation. Use inert gas (e.g., nitrogen) purging for long-term storage. Personal protective equipment (PPE), including nitrile gloves and EN 166-compliant goggles, is mandatory during handling. Ensure fume hood ventilation to prevent inhalation of aerosols .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of N,3-dimethylpiperidine-3-carboxamide hydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions on the piperidine ring and carboxamide functionality .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (≥98% by area normalization) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H⁺] at m/z corresponding to C₈H₁₇ClN₂O) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when synthesizing N,3-dimethylpiperidine-3-carboxamide hydrochloride, particularly regarding stereochemical assignments?

- Methodological Answer : Discrepancies may arise from diastereomeric impurities or conformational flexibility. Use 2D NMR techniques (COSY, NOESY) to differentiate stereoisomers. Computational tools like density functional theory (DFT) can predict chemical shifts for comparison. For ambiguous cases, synthesize enantiopure intermediates using chiral auxiliaries or enzymatic resolution .

Q. What strategies can be employed to optimize the yield of N,3-dimethylpiperidine-3-carboxamide hydrochloride in multi-step syntheses involving sensitive intermediates?

- Methodological Answer :

- Stepwise Monitoring : Use TLC or in-line FTIR to track intermediate formation.

- Protection-Deprotection : Temporarily protect amine groups with Boc (tert-butoxycarbonyl) to prevent side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance carboxamide coupling efficiency.

- Catalytic Optimization : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .

Q. How does the hydrochloride salt form of N,3-dimethylpiperidine-3-carboxamide influence its solubility profile and bioavailability in preclinical models?

- Methodological Answer : The hydrochloride salt increases aqueous solubility due to ionic dissociation, enhancing bioavailability. Conduct pH-dependent solubility studies (pH 1–7.4) using shake-flask methods. Compare pharmacokinetic parameters (Cₘₐₓ, AUC) in rodent models against the free base form. Use dynamic light scattering (DLS) to assess salt-induced aggregation in biological matrices .

Q. What computational chemistry approaches are suitable for predicting the reactivity and potential byproducts in the synthesis of N,3-dimethylpiperidine-3-carboxamide hydrochloride?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model reaction pathways to identify energetically favorable intermediates.

- Quantum Mechanical Calculations : Use Gaussian or ORCA software to calculate transition states and activation energies for carboxamide bond formation.

- Machine Learning : Train models on existing piperidine derivative datasets to predict regioselectivity and byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.